

Tasquinimod-d3: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasquinimod-d3 is the deuterated form of Tasquinimod, an orally available small molecule that has been investigated primarily for its potential in treating solid tumors, most notably castration-resistant prostate cancer. As a second-generation quinoline-3-carboxamide derivative, Tasquinimod modulates the tumor microenvironment through multiple mechanisms, including the inhibition of angiogenesis and modulation of the immune response.[1] The introduction of deuterium (d3) is typically employed in drug development to alter the metabolic profile of a compound, often to improve its pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of **Tasquinimod-d3** and its parent compound, Tasquinimod.

Chemical Structure and Properties

Tasquinimod-d3 is a deuterium-labeled analog of Tasquinimod. While the exact position of the three deuterium atoms can vary depending on the synthesis, a common labeling site is one of the methyl groups to enhance metabolic stability.



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Chemical Structure of Tasquinimod[2]

Representative Chemical Structure of **Tasquinimod-d3** (Note: The image of the chemical structure of **Tasquinimod-d3** is not available. The following is a representative structure with deuterium labeling on the N-methyl group for illustrative purposes.)

A definitive public image of the **Tasquinimod-d3** structure with the precise location of the deuterium atoms is not available. The deuterium labeling is typically on a metabolically active site to slow down metabolism.

Physicochemical Properties

Property	- Value
Chemical Formula	C20H14D3F3N2O4
Molecular Weight	409.37 g/mol
CAS Number	1416701-99-9
Appearance	White to off-white solid
Solubility	Soluble in DMSO (100 mg/mL)
Storage	-20°C

Pharmacokinetic Properties (of Tasquinimod)



Parameter	Value	Species	Reference
Bioavailability	Excellent oral absorption	Mice	
Plasma Half-life	40 ± 16 hours	Humans	
Metabolism	Primarily hepatic	Humans	_
Steady-State Serum Level	0.5 - 1.0 μM (at 1 mg/day oral dose)	Humans	

Mechanism of Action

Tasquinimod exerts its anti-tumor effects through a dual mechanism of action, primarily by targeting the tumor microenvironment. It is an allosteric modulator of Histone Deacetylase 4 (HDAC4) and an inhibitor of the S100A9 protein.

- S100A9 Inhibition: Tasquinimod binds to S100A9, an immunomodulatory protein that is secreted by myeloid-derived suppressor cells (MDSCs) and promotes tumor development.
 By inhibiting S100A9, Tasquinimod disrupts the recruitment and immunosuppressive function of MDSCs within the tumor microenvironment. This leads to a reduction in the suppression of T-cell activity and a shift towards an anti-tumor immune response.
- HDAC4 Allosteric Modulation: Tasquinimod binds to the regulatory Zn²⁺ binding domain of HDAC4 with a high affinity (Kd of 10-30 nM). This allosteric binding locks HDAC4 in an inactive conformation, which in turn prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex. The inhibition of this complex prevents the deacetylation of hypoxiainducible factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response of tumors. This ultimately leads to the downregulation of pro-angiogenic factors like VEGF, thereby inhibiting tumor angiogenesis.

Signaling Pathway Diagram

Caption: Mechanism of action of **Tasquinimod-d3**.

Experimental Protocols



Detailed synthesis and purification protocols for **Tasquinimod-d3** are not publicly available and are likely proprietary. However, protocols for preclinical evaluation of Tasquinimod have been described in the literature.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the efficacy of Tasquinimod in a subcutaneous prostate cancer xenograft model.

Materials:

- Prostate cancer cell line (e.g., CWR-22Rv1)
- Matrigel
- Immunocompromised mice (e.g., male athymic nude mice)
- Tasquinimod
- Vehicle control (e.g., sterile drinking water)
- Calipers for tumor measurement

Procedure:

- Cell Preparation: Culture human prostate cancer cells under standard conditions.
- Tumor Inoculation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
- Tumor Growth and Treatment Initiation: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
- Drug Administration: Administer Tasquinimod orally, for example, dissolved in the drinking water at a specified concentration (e.g., 10 mg/kg/day). The control group receives the vehicle alone.
- Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice weekly).



• Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for angiogenesis markers).

In Vitro T-Cell Suppression Assay

This protocol is designed to evaluate the effect of Tasquinimod on the immunosuppressive function of myeloid cells.

Materials:

- CD11b+ myeloid cells isolated from tumors of vehicle- and Tasquinimod-treated mice.
- Splenocytes or purified T-cells from naive mice.
- T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).
- Cell proliferation dye (e.g., CFSE).
- · Complete RPMI-1640 medium.
- 96-well culture plates.

Procedure:

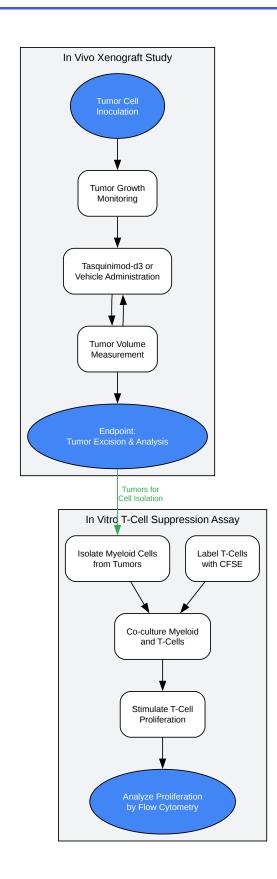
- Isolation of Myeloid Cells: Isolate tumors from mice treated with Tasquinimod or vehicle and prepare single-cell suspensions. Purify CD11b⁺ myeloid cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- T-Cell Labeling: Label splenocytes or purified T-cells with CFSE according to the manufacturer's protocol.
- Co-culture Setup: Co-culture the CFSE-labeled T-cells with the isolated myeloid cells at various ratios in a 96-well plate.
- T-Cell Stimulation: Add anti-CD3/CD28 beads to stimulate T-cell proliferation.
- Incubation: Incubate the co-culture for 72-96 hours.



• Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. A reduction in the dilution of CFSE fluorescence indicates T-cell proliferation. The suppressive capacity of myeloid cells from Tasquinimod-treated mice is compared to that from vehicle-treated mice.

Experimental Workflow Diagram





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